Schisansphenin B
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Overview
Description
Schisansphenin B is a sesquiterpene compound isolated from the fruits of Schisandra sphenanthera. This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schisansphenin B involves several key steps. One notable method is the asymmetric total synthesis, which starts with commercially available 1,3-cyclopentanedione. The synthesis proceeds through eight steps, including enantioselective palladium-catalyzed oxidative Heck coupling, intramolecular Stetter reaction to construct the spiro[4.4]nonane skeleton, and regioselective Tiffeneau-Demjanov-type ring expansion .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis, and further studies are needed to develop efficient and scalable industrial production processes.
Chemical Reactions Analysis
Types of Reactions
Schisansphenin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated products.
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Industry: this compound’s unique chemical structure makes it a valuable compound for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Schisansphenin B involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Schisansphenin B can be compared with other sesquiterpenes isolated from Schisandra species, such as Schisantherin B and Schisandrin B. While all these compounds share a similar sesquiterpene backbone, this compound is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Schisantherin B
- Schisandrin B
- Schisanhenol
- Schisandrol A
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,5R)-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene-8-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-10(2)13-5-4-11(3)15(13)8-6-12(7-9-15)14(16)17/h6,10,13H,3-5,7-9H2,1-2H3,(H,16,17)/t13-,15+/m0/s1 |
InChI Key |
ZJXJQRXAMSBPTJ-DZGCQCFKSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=C)[C@@]12CCC(=CC2)C(=O)O |
Canonical SMILES |
CC(C)C1CCC(=C)C12CCC(=CC2)C(=O)O |
Origin of Product |
United States |
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